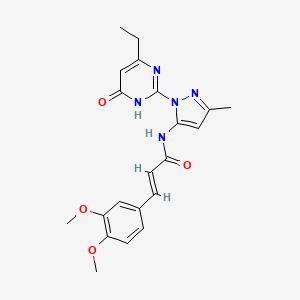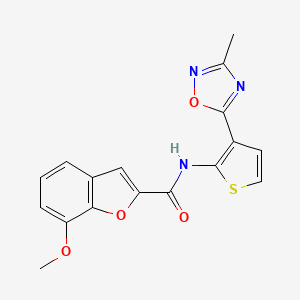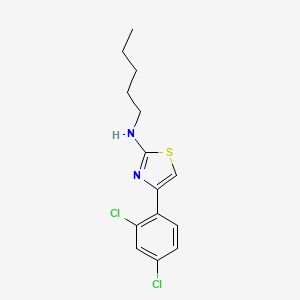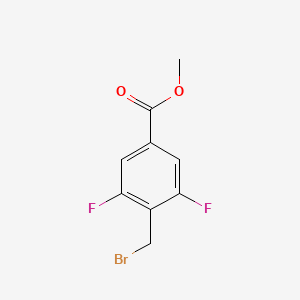
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide, also known as TMI, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. TMI is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Scientific Research Applications
Angiotensin II Receptor Antagonists
Compounds with structural features similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide, such as tetrazole derivatives, have been investigated for their potential as angiotensin II receptor antagonists. These studies have utilized computer-assisted modeling and synthetic chemistry techniques to develop compounds with significant activity, highlighting the relevance of tetrazole derivatives in medicinal chemistry for cardiovascular diseases (Bovy et al., 1993).
NMDA Receptor Agonists
Tetrazol-5-yl derivatives, including those structurally related to this compound, have been identified as potent N-methyl-D-aspartate (NMDA) receptor agonists. Their high affinity and efficacy at NMDA receptors have been demonstrated, making them valuable tools for studying excitotoxicity and potentially for neurological research (Schoepp et al., 1994).
Antimicrobial Activity
New derivatives containing the tetrazol-5-yl moiety have shown promising antimicrobial activity against a variety of pathogens. This suggests the potential for developing novel antimicrobial agents from tetrazole-based compounds (El-Sayed et al., 2011).
Corrosion Inhibition
Research on pyrazolone derivatives, which share some structural similarities with this compound, indicates their effectiveness as corrosion inhibitors. This application is critical in materials science, particularly for protecting metals against corrosion in acidic environments (Ansari et al., 2016).
properties
IUPAC Name |
2-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(2)13(19)14-8-12-15-16-17-18(12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVIJRIJCVDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one](/img/structure/B2892895.png)


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2892899.png)

![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)




![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)
![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)
